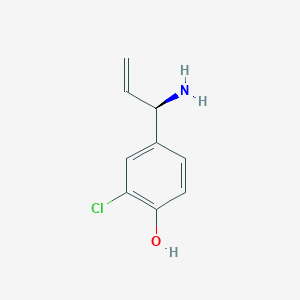

(R)-4-(1-Aminoallyl)-2-chlorophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

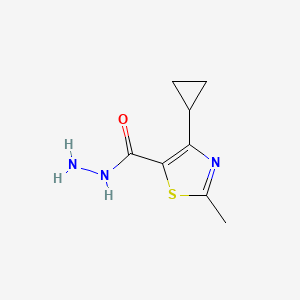

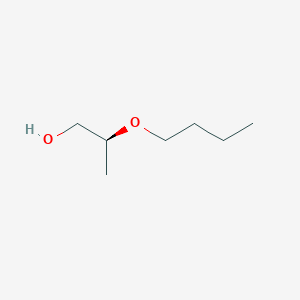

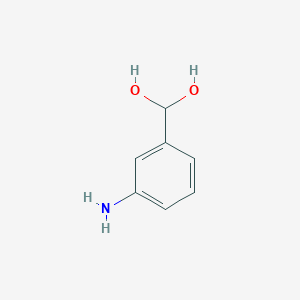

“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.

准备方法

Synthesis Routes::

Resolution of Racemic Mixture:

Asymmetric Synthesis:

Industrial Production:

化学反应分析

Reactions::

Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.

Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.

Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.

Esterification: Levobunolol may form esters with carboxylic acids.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.

Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).

- The major product of reduction is ®-Levobunolol.

- Metabolites formed during oxidative metabolism are also relevant.

科学研究应用

Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.

Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.

Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.

作用机制

- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.

相似化合物的比较

Timolol: Another non-selective beta-blocker used for glaucoma treatment.

Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.

Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.

: DrugBank. (2021). Levobunolol. Retrieved from source.

属性

分子式 |

C9H10ClNO |

|---|---|

分子量 |

183.63 g/mol |

IUPAC 名称 |

4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |

InChI |

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |

InChI 键 |

LAWOEZQSFXNQRG-MRVPVSSYSA-N |

手性 SMILES |

C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |

规范 SMILES |

C=CC(C1=CC(=C(C=C1)O)Cl)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)